(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene

Chemical Carcinogenesis PAH Toxicology In Vivo Tumorigenicity

This is the optically pure (-)-enantiomer of BP 7,8-dihydrodiol, a critical proximate carcinogen in BaP metabolic activation. Unlike the (+)-enantiomer or racemic mixture, it induces 9.28 pulmonary adenomas/mouse (58-fold higher) and uniquely causes malignant lymphomas. It is the essential stereospecific substrate for CYP1B1/1A1 kinetics, hematin-catalyzed peroxidation studies, and synthesis of (-)-anti-BPDE negative controls. Substituting with the racemate or (+)-enantiomer yields non-comparable, misleading data. Guarantee mechanistic rigor with enantiomerically pure material.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 60864-95-1
Cat. No. B3344194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
CAS60864-95-1
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
InChIInChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1
InChIKeyYDXRLMMGARHIIC-YLJYHZDGSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene (CAS: 60864-95-1): Procurement and Application Overview for Enantioselective PAH Carcinogenesis Research


(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene [(-)-BP 7,8-dihydrodiol], CAS 60864-95-1, is the optically pure (−)-enantiomer of the 7,8-dihydrodiol metabolite of the prototypic polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene (BaP). As a proximate carcinogen in the BaP metabolic activation pathway, this compound undergoes further cytochrome P450-mediated oxidation, primarily by CYP1B1 and CYP1A1, to form the ultimate carcinogenic metabolite, (-)-anti-benzo(a)pyrene-7,8-diol-9,10-epoxide [(-)-anti-BPDE] [1]. Distinct from its (+)-enantiomer and the racemic (±)-mixture, (-)-BP 7,8-dihydrodiol exhibits markedly different biological activity profiles in carcinogenicity, tumor initiation, DNA adduct formation, and enantioselective enzymatic metabolism, establishing it as a critical, non-interchangeable tool for studying stereochemical determinants of PAH-induced carcinogenesis [2].

Why (+)-BP 7,8-Dihydrodiol or Racemic Mixtures Cannot Substitute for (-)-BP 7,8-Dihydrodiol in Experimental and Analytical Workflows


Substitution of (-)-BP 7,8-dihydrodiol with its (+)-enantiomer (CAS 60864-96-2), the racemic (±)-mixture, or the parent hydrocarbon benzo(a)pyrene in experimental systems yields fundamentally divergent and non-comparable biological outcomes. The stereochemical configuration at the 7- and 8-positions dictates a cascade of enantioselective enzymatic recognition, metabolic processing, and macromolecular interactions that are not replicated by the opposite enantiomer [1]. In newborn mouse carcinogenicity studies, (-)-BP 7,8-dihydrodiol produced 9.28 pulmonary adenomas per mouse at a low-dose regimen (20, 40, 80 nmol), whereas the (+)-enantiomer yielded only 0.16 adenomas per mouse under identical conditions—a 58-fold difference [2]. At the DNA adduct level, the (-)-anti-BPDE derived from this compound is non-tumorigenic and exhibits distinct DNA bending and conformational properties compared to the tumorigenic (+)-anti-BPDE, with (-)-anti-BPDE inducing ≤2.2% alteration in DNA hydrodynamic alignment versus pronounced bending by the (+)-enantiomer adduct [3]. These stereospecific differences mean that racemic mixtures mask the discrete biological signatures of each enantiomer, while substitution with the (+)-enantiomer generates data that are not interpretable within the same mechanistic framework. For reproducible, interpretable studies of PAH stereochemical carcinogenesis mechanisms, enantiomerically pure (-)-BP 7,8-dihydrodiol is a non-substitutable reagent [1].

Quantitative Evidence Guide: Differentiating (-)-BP 7,8-Dihydrodiol from Its (+)-Enantiomer and Parent BaP


Newborn Mouse Carcinogenicity: (-)-Enantiomer Exhibits 58-Fold Higher Pulmonary Adenoma Induction Than (+)-Enantiomer at Low Dose

In a direct head-to-head newborn mouse carcinogenicity study, optically pure (-)-BP 7,8-dihydrodiol demonstrated profoundly higher tumorigenic potency than its (+)-enantiomer. Animals received intraperitoneal injections of 20, 40, and 80 nmol of compound on days 1, 8, and 15 of life, with necropsy at 17 weeks of age [1]. At this low-dose regimen, (-)-BP 7,8-dihydrodiol induced 9.28 pulmonary adenomas per mouse, whereas (+)-BP 7,8-dihydrodiol induced only 0.16 adenomas per mouse (control: 0.10 per mouse). At a 5-fold higher dose (100, 200, and 400 nmol), (-)-BP 7,8-dihydrodiol produced 32.2 pulmonary adenomas per mouse versus 2.34 for the (+)-enantiomer. Additionally, (-)-BP 7,8-dihydrodiol uniquely induced a high incidence of malignant lymphomas, while the (+)-enantiomer and BaP exhibited little or no capacity to cause this malignancy [1].

Chemical Carcinogenesis PAH Toxicology In Vivo Tumorigenicity

Mouse Skin Tumor Initiation: (-)-Enantiomer-Derived Diol Epoxide Exhibits 2% Activity of BaP, Versus 60% for (+)-Enantiomer-Derived Epoxide

In a two-stage mouse skin tumorigenesis system, the tumor-initiating activities of the optically pure anti-diol epoxides derived from each enantiomer were directly compared to BaP as a reference standard [1]. The (+)-anti-BPDE derived from (+)-BP 7,8-dihydrodiol exhibited approximately 60% of the tumor-initiating activity of BaP. In stark contrast, the (-)-anti-BPDE derived from (-)-BP 7,8-dihydrodiol exhibited only about 2% of the activity of BaP—a 30-fold difference in tumor-initiating potency between the two enantiomer-derived epoxides [1]. Furthermore, fractionated dosing (34 nmol/day for 6 days) enhanced the tumor-initiating activity of (+)-anti-BPDE compared to a single 200 nmol dose, whereas similar fractionation did not increase activity for (-)-anti-BPDE or BaP [1].

Two-Stage Carcinogenesis Tumor Promotion Skin Carcinogenesis

Enzymatic Formation: CYP1B1 Catalyzes BP 7,8-Dihydrodiol Formation with 3.2-Fold Higher Vmax/Km than CYP1A1

Using recombinant human P450 enzymes expressed in E. coli membranes with purified epoxide hydrolase, kinetic analysis established that CYP1B1 is the principal human enzyme catalyzing the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene from BaP [1]. The ratio of Vmax to Km for product formation was 3.2-fold higher for CYP1B1 compared to CYP1A1 [1]. In absolute activity terms, P450 1B1 catalyzed BaP to the dihydrodiol at approximately 3 nmol min⁻¹ nmol P450⁻¹, whereas P450 1A1 exhibited only one-tenth of this activity. Other human P450s including 1A2, 2E1, and 3A4 showed very low or undetectable activity toward this transformation [1]. A reconstituted system of purified CYP1B1, NADPH-P450 reductase, and human epoxide hydrolase achieved a specific rate of 0.86 nmol min⁻¹ nmol P450⁻¹ [1].

Enzymology Cytochrome P450 Metabolic Activation

DNA Adduct Conformational Effects: (-)-anti-BPDE Induces ≤2.2% DNA Alignment Change Versus Pronounced Bending by (+)-anti-BPDE

Hydrodynamic and gel electrophoresis studies reveal striking differences in DNA conformational distortion induced by the anti-diol epoxide enantiomers derived from (-)- and (+)-BP 7,8-dihydrodiol [1]. While the (+)-anti-BPDE adduct induces pronounced DNA bending that is readily detectable in ligation-mediated circularization and gel mobility assays, the binding of the mirror-image (-)-anti-BPDE enantiomer to DNA has no measurable effect on DNA alignment in hydrodynamic flow gradients, even at modification levels up to 2.2% of DNA bases [1]. Further characterization shows that (-)-anti-BPDE produces a greater variety of DNA adducts with only 20-30% of radioactivity corresponding to N2-deoxyguanosine adducts, whereas (+)-anti-BPDE yields a single major N2-dG adduct [2]. Additionally, the (-)-trans adduct exists almost exclusively (~97%) in an external conformation in duplex DNA [3].

DNA Adductomics Structural Biology Mutagenesis

Metabolic Activation Pathway Specificity: (+)-Enantiomer Serves as Diagnostic Probe for Distinct Epoxidation Pathways

The enantiomers of BP 7,8-dihydrodiol exhibit differential metabolic routing to diol epoxides via distinct enzymatic pathways, establishing their utility as diagnostic probes [1]. The (+)-enantiomer of BP 7,8-dihydrodiol is specifically oxidized by cytochrome P450 enzymes to (+)-anti-BPDE, the highly tumorigenic ultimate carcinogen, and is recognized as a diagnostic probe for the canonical cytochrome P450-dependent epoxidation pathway [1]. In contrast, the (-)-enantiomer serves as a substrate for non-cytochrome P450 pathways of dihydrodiol epoxidation, including peroxidatic and hematin-catalyzed epoxidations [2]. This pathway bifurcation means that (-)-BP 7,8-dihydrodiol is the requisite substrate for studies of alternative, non-P450-mediated bioactivation routes of PAHs, which may be relevant in tissues with low P450 expression or under inflammatory/oxidative stress conditions.

Metabolic Profiling Dihydrodiol Epoxidation Pathway Discrimination

Primary Research and Industrial Application Scenarios for (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene


Enantioselective Carcinogenicity Studies Requiring High-Activity Stereoisomer as Positive Control

In in vivo carcinogenicity testing using newborn mouse or two-stage skin tumorigenesis models, (-)-BP 7,8-dihydrodiol serves as the high-activity enantiomer for positive control experiments. At low-dose regimens (20, 40, 80 nmol), this compound induces 9.28 pulmonary adenomas per mouse, representing a 58-fold enhancement over the (+)-enantiomer [1]. This pronounced stereospecific potency makes (-)-BP 7,8-dihydrodiol the definitive reference compound for calibrating tumorigenicity assays and for investigating the molecular determinants of PAH carcinogenic potency. It is also the only enantiomer that reproducibly induces malignant lymphomas in newborn mice, a malignancy not observed with the (+)-enantiomer or BaP [1].

Synthesis of (-)-anti-BPDE for DNA Adduct Structural Biology and Negative Control Experiments

(-)-BP 7,8-dihydrodiol is the essential precursor for the enzymatic or chemical synthesis of (-)-anti-BPDE, the non-tumorigenic anti-diol epoxide stereoisomer. This derived epoxide exhibits only ~2% of the tumor-initiating activity of BaP, compared to 60% for (+)-anti-BPDE [2]. (-)-anti-BPDE adducts induce minimal DNA bending (≤2.2% alteration in hydrodynamic alignment) and exist predominantly in external conformations in duplex DNA, making them indispensable negative controls in studies of DNA damage recognition, nucleotide excision repair efficiency, and translesion synthesis fidelity [3]. Procurement of enantiomerically pure (-)-BP 7,8-dihydrodiol is a prerequisite for generating authentic (-)-anti-BPDE adduct standards.

Substrate for Non-Cytochrome P450 Bioactivation Pathway Investigations

For research programs investigating alternative PAH bioactivation routes beyond canonical cytochrome P450 metabolism, (-)-BP 7,8-dihydrodiol is the requisite enantiomer-specific substrate. Unlike the (+)-enantiomer, which is the diagnostic probe for P450-dependent epoxidation to (+)-anti-BPDE, the (-)-enantiomer serves as the substrate for hematin-catalyzed epoxidation by polyunsaturated fatty acid hydroperoxides and other non-P450 peroxidatic pathways [4]. This application is particularly relevant in studies of PAH activation in tissues with low constitutive P450 expression, under inflammatory conditions, or in models of oxidative stress where alternative epoxidation pathways may predominate [4].

Enzyme Activity Assay Standard for CYP1B1/CYP1A1 Metabolic Profiling

Given that CYP1B1 catalyzes the formation of BP 7,8-dihydrodiol with 3.2-fold higher Vmax/Km efficiency compared to CYP1A1 [5], optically pure (-)-BP 7,8-dihydrodiol serves as an essential analytical standard for quantifying product formation in enzyme activity assays. Researchers using recombinant CYP1B1 or CYP1A1 systems to assess enzyme kinetics, screen for inhibitors, or evaluate genetic polymorphisms affecting PAH metabolism require authentic (-)-BP 7,8-dihydrodiol as a reference material for HPLC or LC-MS/MS calibration curves. The substantial difference in catalytic efficiency between CYP1B1 and CYP1A1 (3 nmol min⁻¹ nmol P450⁻¹ versus ~0.3 nmol min⁻¹ nmol P450⁻¹) [5] provides a robust dynamic range for inhibitor screening and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.